molecular formula C17H16N2O2S B277145 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide

Cat. No. B277145
M. Wt: 312.4 g/mol
InChI Key: SJLJMZUXXYTYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the family of thiol-containing molecules and has shown promising results in scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of various enzymes involved in the inflammatory process.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has also been shown to exhibit antioxidant properties. It has been found to scavenge free radicals and protect cells from oxidative damage. Furthermore, it has been shown to have a relatively low toxicity profile and is well-tolerated in laboratory animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide in laboratory experiments is its potent anti-inflammatory and analgesic activities, which make it a valuable tool for studying various inflammatory and pain-related disorders. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for some research groups.

Future Directions

There are several future directions for research on 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of various inflammatory and pain-related disorders. Another area of interest is the investigation of its potential applications in other fields, such as biochemistry and pharmacology. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide involves the reaction between 2-naphthylamine and 2-chloroacetyl chloride in the presence of sodium hydride. The resulting product is then treated with 4,5-dimethyl-2-mercapto-1,3-oxazole to obtain the final compound.

Scientific Research Applications

The compound 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.

properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C17H16N2O2S/c1-11-12(2)21-17(18-11)22-10-16(20)19-15-8-7-13-5-3-4-6-14(13)9-15/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

SJLJMZUXXYTYBF-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=C(OC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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